molecular formula C12H13ClN2 B13700384 7-(3-Azetidinyl)quinoline Hydrochloride

7-(3-Azetidinyl)quinoline Hydrochloride

Cat. No.: B13700384
M. Wt: 220.70 g/mol
InChI Key: GUNMTSKPJKRMML-UHFFFAOYSA-N
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Description

7-(3-Azetidinyl)quinoline Hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a quinoline moiety linked to an azetidine ring, a structure known as a "privileged scaffold" for designing biologically active molecules . While specific biological data for this exact compound is limited in the public domain, its core structure is shared with compounds investigated for a wide range of therapeutic areas. The quinoline scaffold is a common framework in medicinal chemistry and is found in compounds with diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects . Some quinoline derivatives have been studied for their potential antioxidant properties and as inhibitors of enzymes relevant to neurodegenerative diseases, such as monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) . Furthermore, the azetidine moiety is a significant feature in certain classes of antibacterial agents, particularly within the quinolone family, where it is used to fine-tune potency and physicochemical properties . Researchers may find this compound valuable as a building block for the synthesis of novel compounds or as a probe for studying structure-activity relationships in these fields. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

7-(azetidin-3-yl)quinoline;hydrochloride

InChI

InChI=1S/C12H12N2.ClH/c1-2-9-3-4-10(11-7-13-8-11)6-12(9)14-5-1;/h1-6,11,13H,7-8H2;1H

InChI Key

GUNMTSKPJKRMML-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC3=C(C=CC=N3)C=C2.Cl

Origin of Product

United States

Preparation Methods

Quinoline Derivatives as Starting Materials

The quinoline core is often sourced from commercially available or synthetically accessible quinoline derivatives, such as 7-halogenated quinolines (fluoro, chloro, bromo, or iodo substituted) or quinoline carboxylic acids. These precursors provide reactive sites for nucleophilic substitution by azetidine derivatives.

Synthesis of Azetidine Derivatives

Azetidine, a four-membered nitrogen-containing heterocycle, can be functionalized or alkylated to produce intermediates like 3-(azetidin-1-yl)propan-1-amine, which serve as nucleophiles or coupling partners in the quinoline substitution reactions.

One method involves the acid-catalyzed ring opening and dimerization of azetidine to form 3-(azetidin-1-yl)propan-1-amine. This process is influenced by factors such as temperature, solvent, initiator type, and concentration, and is monitored by ^1H NMR spectroscopy to optimize yields and avoid polymerization.

Detailed Synthetic Procedures for 7-(3-Azetidinyl)quinoline Hydrochloride

Nucleophilic Aromatic Substitution on Halogenated Quinolines

A common approach involves reacting 7-halogenated quinolines with azetidine or azetidine derivatives in the presence of a base, often in polar aprotic solvents such as acetonitrile or dimethylformamide. The reaction proceeds via nucleophilic aromatic substitution, displacing the halogen at the 7-position with the azetidine nitrogen.

  • Solvents: Acetonitrile, tetrahydrofuran, pyridine, ethanol, chloroform, dimethyl sulfoxide, dimethylformamide, water, or mixtures thereof.
  • Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred due to its strong basicity and ability to scavenge hydrogen halides formed during the reaction.
  • Temperature: Typically 30–100 °C; reflux conditions are common.
  • Pressure: Ambient pressure is generally sufficient.

The reaction times vary but often proceed overnight to ensure completion.

Representative Reaction Example

A reported synthesis involves refluxing a mixture of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, azetidine-3-carboxylic acid, and DBU in acetonitrile under nitrogen for 2 hours. After cooling, the product is precipitated by adjusting pH and isolated by filtration, yielding the quinoline-azetidine compound as a disodium salt with high purity and yield (92%).

Formation of the Hydrochloride Salt

The hydrochloride salt of 7-(3-Azetidinyl)quinoline is prepared by treating the free base with methanolic hydrochloric acid at room temperature, typically stirring for 30 minutes to 4 hours. The resulting solid is filtered, washed with ether or acetonitrile, and dried. This salt form exhibits high melting points (above 265 °C) and improved stability.

Data Table: Summary of Key Preparation Parameters

Step Reagents & Conditions Solvent(s) Temperature (°C) Time Yield (%) Notes
Nucleophilic substitution 7-Haloquinoline + Azetidine derivative + DBU Acetonitrile 30–100 (reflux) Overnight Up to 92 DBU scavenges HF; inert atmosphere preferred
Isolation of free base pH adjustment, filtration, washing Water, ethyl ether Room temp 1–2 hours - Precipitation by pH control
Hydrochloride salt formation Free base + methanolic HCl Methanol Room temp 0.5–4 hours 76–85 Solid salt, high melting point
Azetidine dimer formation Acid-catalyzed ring opening of azetidine Methanol, DMSO 50–80 Hours to days Moderate Side reaction, monitored by ^1H NMR

Mechanistic Insights and Optimization

  • The nucleophilic aromatic substitution is facilitated by electron-withdrawing groups on the quinoline ring, enhancing the susceptibility of the 7-position halogen to displacement by azetidine nitrogen.
  • The use of strong, non-nucleophilic bases like DBU is crucial to neutralize hydrogen halide byproducts and drive the reaction forward.
  • Acid-catalyzed dimerization of azetidine to 3-(azetidin-1-yl)propan-1-amine is a competing pathway that can be controlled by solvent choice, temperature, and acid concentration to favor monomeric azetidine incorporation.
  • The hydrochloride salt formation improves compound stability and crystallinity, facilitating purification and characterization.

Summary of Research Discoveries

  • The incorporation of the azetidine moiety at the 7-position of quinoline enhances biological activity, likely due to improved binding affinity to biological targets such as enzymes or receptors involved in bacterial DNA replication or cell wall synthesis.
  • The synthetic methodologies have evolved to provide operationally simple, high-yielding, and reproducible routes to 7-(3-Azetidinyl)quinoline and its hydrochloride salt.
  • Acid-catalyzed ring opening and dimerization of azetidine have been studied extensively, providing insights into side reactions and polymerization pathways that can be mitigated during synthesis.
  • The use of DBU as a base in acetonitrile solvent is a preferred condition for efficient nucleophilic substitution on quinoline derivatives.

Chemical Reactions Analysis

Types of Reactions

MFCD32662244 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The reactions involving MFCD32662244 often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions may involve halogens or other reactive groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may produce oxides, while reduction may yield alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted compounds, depending on the nature of the substituent.

Scientific Research Applications

MFCD32662244 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of MFCD32662244 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a series of biochemical reactions that result in its desired effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Heterocyclic Ring Type

Key Comparison Factor: Position of substitution on the quinoline ring and nature of the heterocyclic substituent.

Compound Name Substituent Position Heterocyclic Ring Biological Relevance
7-(3-Azetidinyl)quinoline HCl 7-position Azetidine (4-membered) Potential CNS activity, enhanced rigidity
Chloroquine 4-position Piperazine (6-membered) Antimalarial, autoimmune applications
Hydroxychloroquine 4-position Oxazine (6-membered) Antimalarial, antiviral
N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide 4-position Triazole (5-membered) Anticancer, antimicrobial
(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid HCl 7-position Azepane (7-membered) Antibacterial (gyrase inhibition)

Analysis :

  • Positional Effects: Substitution at the 4-position (e.g., chloroquine) is common in antimalarials, while 7-substituted quinolines (e.g., 7-(3-Azetidinyl)quinoline HCl) are explored for CNS applications due to improved blood-brain barrier penetration .
  • Ring Size and Flexibility : Azetidine’s smaller ring (vs. piperazine or azepane) reduces steric hindrance and may improve target binding kinetics .

Analysis :

  • Azetidine vs. Triazole : Azetidine incorporation requires precise alkylation steps, whereas triazole formation leverages click chemistry for rapid synthesis .
  • Chloromethyl Group : Offers versatile reactivity (e.g., nucleophilic substitution) compared to azetidine’s stability .

Physicochemical and Pharmacological Properties

Key Comparison Factor : Molecular weight, solubility, and biological activity.

Compound Name Molecular Weight (g/mol) Solubility Reported Activity
7-(3-Azetidinyl)quinoline HCl ~220 (estimated) Moderate CNS modulation (predicted)
Chloroquine 319.1 High Antimalarial (IC₅₀ = 10–100 nM)
7-Aminoquinoline HCl 180.6 High Antiprotozoal lead
7-Methoxyquinoline-3-carboxylic Acid HCl 239.7 Low Fluoroquinolone precursor

Analysis :

  • Solubility : Azetidine’s basic nitrogen may enhance water solubility compared to methoxy or chloromethyl groups .
  • Activity: Azetidine’s rigidity may improve selectivity for neurological targets over antimalarial quinolines .

Q & A

Q. What are the common synthetic routes for 7-(3-Azetidinyl)quinoline Hydrochloride?

  • Methodological Answer : Synthesis typically begins with a 7-substituted quinoline core. For example, 7-chloroquinoline derivatives (e.g., ) are reacted with azetidine under nucleophilic substitution conditions. Key steps include:
  • Starting Material : 7-Chloroquinoline (or analogous precursors) .
  • Reagents : Azetidine in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate substitution .
  • Purification : Recrystallization using ethanol/methanol mixtures or column chromatography .
    Reaction progress is monitored via TLC, and final product purity is confirmed by ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., azetidinyl protons at δ 3.0–3.5 ppm; quinoline aromatic protons at δ 7.0–8.5 ppm). ¹³C NMR confirms carbon骨架 .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₆ClN₂⁺) .
  • Elemental Analysis : Ensures stoichiometric chloride content (e.g., Cl% ~13.8%) .

Q. What biological activities are associated with this compound?

  • Methodological Answer : While direct data is limited, analogous quinoline derivatives exhibit:
  • Antimicrobial Activity : Disruption of bacterial membrane integrity (IC₅₀ values: 2–10 μM against Staphylococcus aureus) .
  • Anticancer Potential : Inhibition of topoisomerase II (IC₅₀: 5–15 μM in HeLa cells) via intercalation or enzyme binding .
    Activity is structure-dependent; the azetidinyl group may enhance solubility and target affinity compared to ethyl or methyl substituents .

Advanced Research Questions

Q. How can reaction yields be optimized during azetidinyl group introduction?

  • Methodological Answer :
  • Solvent Optimization : Use DMF or DMSO to stabilize transition states during nucleophilic substitution .
  • Catalysis : Add KI (10 mol%) to accelerate Cl⁻ displacement .
  • Temperature Control : Maintain 80–100°C for 12–24 hours to balance reaction rate and side-product formation .
  • Workup : Extract unreacted azetidine with dilute HCl to improve purity .

Q. What strategies resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition (e.g., topoisomerase II) with cell viability assays (e.g., MTT) to distinguish direct vs. indirect effects .
  • Purity Verification : Use HPLC (≥95% purity) to exclude confounding impurities .
  • Structural Analogs : Compare activity with 7-chloro or 7-aminoquinoline derivatives to isolate substituent effects (e.g., azetidinyl vs. piperazinyl groups) .

Q. How can molecular interactions with biological targets (e.g., enzymes) be studied?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) for target proteins (e.g., topoisomerase II) .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model azetidinyl-quinoline interactions with active sites .
  • Mutagenesis Studies : Engineer enzyme mutants (e.g., TOP2A-Y50F) to confirm critical binding residues .

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